molecular formula C17H28O2 B143984 Nonoxinol CAS No. 127087-87-0

Nonoxinol

Cat. No. B143984
M. Wt: 264.4 g/mol
InChI Key: KUXGUCNZFCVULO-UHFFFAOYSA-N
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Patent
US04737314

Procedure details

In a stainless steel reactor having an inner volume of 1,000 ml and provided with a thermometer, a pressure gauge, and a stirrer, 200 g of nonylphenol (molecular weight 221), 0.6 g of sodium hydroxide as a catalyst, and 400 g of ethylene oxide were heated at 150° C. under pressure of 6.0 kg/cm2G of reaction. The resultant averagely 10-mole ethylene oxide adduct of nonylphenol and 2.7 g of an aqueous 50 wt% lactic acid solution added thereto were thoroughly stirred. The nonylphenol ethoxylate obtained as the result was tested for the effect of aging. The results are shown in Table 27.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
catalyst
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1.C(O)(=O)C(C)O>CCCCCCCCCC1C=CC(O)=CC=1.[OH-].[Na+]>[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][C:16]([O:19][CH2:1][CH2:2][OH:3])=[CH:17][CH:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C1CO1
Name
Quantity
200 g
Type
catalyst
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
thereto were thoroughly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stainless steel reactor having
CUSTOM
Type
CUSTOM
Details
an inner volume of 1,000 ml and provided with a thermometer

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCC1=CC=C(C=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04737314

Procedure details

In a stainless steel reactor having an inner volume of 1,000 ml and provided with a thermometer, a pressure gauge, and a stirrer, 200 g of nonylphenol (molecular weight 221), 0.6 g of sodium hydroxide as a catalyst, and 400 g of ethylene oxide were heated at 150° C. under pressure of 6.0 kg/cm2G of reaction. The resultant averagely 10-mole ethylene oxide adduct of nonylphenol and 2.7 g of an aqueous 50 wt% lactic acid solution added thereto were thoroughly stirred. The nonylphenol ethoxylate obtained as the result was tested for the effect of aging. The results are shown in Table 27.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
catalyst
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1.C(O)(=O)C(C)O>CCCCCCCCCC1C=CC(O)=CC=1.[OH-].[Na+]>[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][C:16]([O:19][CH2:1][CH2:2][OH:3])=[CH:17][CH:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C1CO1
Name
Quantity
200 g
Type
catalyst
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
thereto were thoroughly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stainless steel reactor having
CUSTOM
Type
CUSTOM
Details
an inner volume of 1,000 ml and provided with a thermometer

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCC1=CC=C(C=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04737314

Procedure details

In a stainless steel reactor having an inner volume of 1,000 ml and provided with a thermometer, a pressure gauge, and a stirrer, 200 g of nonylphenol (molecular weight 221), 0.6 g of sodium hydroxide as a catalyst, and 400 g of ethylene oxide were heated at 150° C. under pressure of 6.0 kg/cm2G of reaction. The resultant averagely 10-mole ethylene oxide adduct of nonylphenol and 2.7 g of an aqueous 50 wt% lactic acid solution added thereto were thoroughly stirred. The nonylphenol ethoxylate obtained as the result was tested for the effect of aging. The results are shown in Table 27.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
catalyst
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1.C(O)(=O)C(C)O>CCCCCCCCCC1C=CC(O)=CC=1.[OH-].[Na+]>[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][C:16]([O:19][CH2:1][CH2:2][OH:3])=[CH:17][CH:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C1CO1
Name
Quantity
200 g
Type
catalyst
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
thereto were thoroughly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stainless steel reactor having
CUSTOM
Type
CUSTOM
Details
an inner volume of 1,000 ml and provided with a thermometer

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCC1=CC=C(C=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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